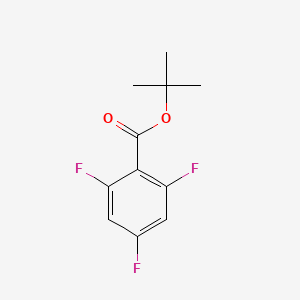

Tert-butyl 2,4,6-trifluorobenzoate

Description

Tert-butyl 2,4,6-trifluorobenzoate is a fluorinated aromatic ester characterized by a tert-butyl ester group attached to a benzoic acid derivative substituted with fluorine atoms at the 2-, 4-, and 6-positions. The trifluorinated aromatic ring imparts strong electron-withdrawing effects, which may enhance stability against hydrolysis and influence reactivity in cross-coupling reactions or nucleophilic substitutions. Such properties are critical in drug design, where fluorine substitution improves metabolic stability and bioavailability .

The molecular formula of this compound can be inferred as C₁₁H₁₁F₃O₂ (assuming the parent acid is 2,4,6-trifluorobenzoic acid), with a molecular weight of 232.20 g/mol.

Properties

Molecular Formula |

C11H11F3O2 |

|---|---|

Molecular Weight |

232.20 g/mol |

IUPAC Name |

tert-butyl 2,4,6-trifluorobenzoate |

InChI |

InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3 |

InChI Key |

KBALYSZZHJYROL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between tert-butyl 2,4,6-trifluorobenzoate and related compounds:

Key Findings:

Substituent Influence: The trifluoro substitution in this compound enhances ring electron deficiency compared to mono- or di-substituted analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate). This may reduce susceptibility to electrophilic attack but improve stability in acidic/basic conditions . Bromine in analogs like tert-butyl 4-bromo-2-fluorobenzoate serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in the trifluoro derivative due to the absence of a leaving group .

Functional Versatility: While brominated analogs are tailored for cross-coupling, the trifluoro derivative may excel in directing further substitutions (e.g., nitration, sulfonation) due to fluorine’s meta-directing effects . Contrastingly, tert-butyl 2-amino-4,4,4-trifluorobutanoate (a non-aromatic analog) leverages its amino group for chiral synthesis, highlighting divergent applications despite shared fluorination.

Research and Industrial Implications

The trifluoro derivative’s unique electronic profile positions it as a candidate for high-value intermediates in fluorinated drug candidates (e.g., kinase inhibitors or CNS agents). However, its synthetic challenges—such as regioselective fluorination—may limit scalability compared to brominated analogs, which benefit from established bromination methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.